molecular formula C17H17NO2Si B14410912 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole CAS No. 83092-49-3

4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole

Cat. No.: B14410912
CAS No.: 83092-49-3
M. Wt: 295.41 g/mol
InChI Key: PTUQOFIHMQUKFX-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is an organosilicon compound characterized by a five-membered ring structure containing silicon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization to form the silole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted silole derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silicon atom can form bonds with various organic and inorganic species. These interactions can influence biochemical pathways and material properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-nitro-1,1-diphenyl-2,3-dihydro-1H-silole is unique due to its specific combination of a silole ring with nitro and methyl substituents. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

83092-49-3

Molecular Formula

C17H17NO2Si

Molecular Weight

295.41 g/mol

IUPAC Name

4-methyl-3-nitro-1,1-diphenyl-2,3-dihydrosilole

InChI

InChI=1S/C17H17NO2Si/c1-14-12-21(13-17(14)18(19)20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12,17H,13H2,1H3

InChI Key

PTUQOFIHMQUKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C[Si](CC1[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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